ethyl 2-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
Description
Ethyl 2-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazine-4-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a 1,2,6-thiadiazine-1,1-dioxide scaffold. The oxadiazole moiety is substituted with a 2-methoxyethyl group at position 3, while the thiadiazine ring is functionalized with a methyl group at position 5 and an ethyl carboxylate ester at position 2.
The synthesis of such compounds typically involves multi-step procedures, such as cyclization reactions using hydrazine hydrate (as seen in ) or alkylation under inert atmospheres (). Purification via recrystallization and chromatography ensures high purity .
Properties
IUPAC Name |
ethyl 2-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6S/c1-4-22-13(18)10-7-17(24(19,20)16-9(10)2)8-12-14-11(15-23-12)5-6-21-3/h7H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESGZBMOGXVSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=NC(=NO2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : [3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]methyl 2-Benzyl-5-Methyl-1,1-Dioxo-1,2-Dihydro-1λ⁶,2,6-Thiadiazine-4-Carboxylate (S342-0376)
- Key Differences :
- The oxadiazole ring in S342-0376 is substituted with a benzodioxol group instead of a 2-methoxyethyl chain.
- The thiadiazine scaffold includes a benzyl group at position 2, enhancing lipophilicity compared to the methyl group in the target compound.
- Implications: The benzodioxol group in S342-0376 may improve metabolic stability but reduce solubility in polar solvents compared to the 2-methoxyethyl group .
Compound B : Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate (LS-03205)
- Key Differences: Replaces the oxadiazole-thiadiazine core with a 1,3,4-thiadiazole ring linked to a benzoate ester.
- Implications: The 1,3,4-thiadiazole moiety may confer different electronic properties, altering reactivity in nucleophilic or electrophilic environments .
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
